molecular formula C16H23N3O12S B14474377 Glutathione-citryl thioester CAS No. 65416-39-9

Glutathione-citryl thioester

Cat. No.: B14474377
CAS No.: 65416-39-9
M. Wt: 481.4 g/mol
InChI Key: MHZSXFRWQSHJOR-KOKGYQKFSA-N
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Description

Glutathione-citryl thioester is a compound formed by the conjugation of glutathione and citric acid. Glutathione, a tripeptide composed of glutamic acid, cysteine, and glycine, is a crucial antioxidant in biological systems. Citric acid is a key intermediate in the citric acid cycle, which is essential for cellular respiration. The formation of this compound involves the creation of a thioester bond between the thiol group of glutathione and the carboxyl group of citric acid .

Preparation Methods

Synthetic Routes and Reaction Conditions

The enzymatic formation of glutathione-citryl thioester is catalyzed by a mitochondrial enzyme system. This process requires oxidized glutathione and citrate as substrates, exhibiting Michaelis-Menten kinetics. The reaction is optimal at a pH of 7.39 and a temperature of 30°C. The enzyme system also requires Mn²⁺ or Mg²⁺ for maximal activity .

Industrial Production Methods

Industrial production methods for this compound are not well-documented. the enzymatic synthesis approach used in laboratory settings could potentially be scaled up for industrial applications, provided that the necessary enzyme systems and reaction conditions are optimized.

Chemical Reactions Analysis

Types of Reactions

Glutathione-citryl thioester undergoes hydrolysis, a reaction catalyzed by the enzyme glutathione thiolesterase. This reaction converts the thioester into glutathione and a carboxylate . The compound may also participate in nucleophilic acyl substitution reactions, where the thioester bond is cleaved by nucleophiles such as water .

Common Reagents and Conditions

The hydrolysis of this compound typically requires the presence of water and the enzyme glutathione thiolesterase. The reaction conditions are generally mild, occurring at physiological pH and temperature .

Major Products

The primary products of the hydrolysis reaction are glutathione and a carboxylate, which in this case is citric acid .

Scientific Research Applications

Glutathione-citryl thioester has several scientific research applications, particularly in the fields of biochemistry and molecular biology. It is used to study the mechanisms of thioester bond formation and hydrolysis, as well as the role of glutathione in cellular processes. The compound is also relevant in research on mitochondrial function and the citric acid cycle .

Mechanism of Action

The mechanism of action of glutathione-citryl thioester involves the formation and cleavage of the thioester bond. The enzyme glutathione thiolesterase catalyzes the hydrolysis of the thioester bond, resulting in the release of glutathione and citric acid. This reaction is crucial for maintaining cellular redox balance and facilitating the detoxification of reactive oxygen species .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Glutathione-citryl thioester is unique due to its specific formation involving glutathione and citric acid. Unlike other thioesters, it directly links the antioxidant properties of glutathione with the metabolic functions of citric acid, making it a valuable compound for studying the interplay between redox balance and cellular metabolism .

Properties

CAS No.

65416-39-9

Molecular Formula

C16H23N3O12S

Molecular Weight

481.4 g/mol

IUPAC Name

1-[(2R)-2-[[(2S)-2-amino-4-carboxybutanoyl]amino]-3-(carboxymethylamino)-3-oxopropyl]sulfanylpropane-1,2,3-tricarboxylic acid

InChI

InChI=1S/C16H23N3O12S/c17-7(1-2-9(20)21)13(26)19-8(14(27)18-4-11(24)25)5-32-12(16(30)31)6(15(28)29)3-10(22)23/h6-8,12H,1-5,17H2,(H,18,27)(H,19,26)(H,20,21)(H,22,23)(H,24,25)(H,28,29)(H,30,31)/t6?,7-,8-,12?/m0/s1

InChI Key

MHZSXFRWQSHJOR-KOKGYQKFSA-N

Isomeric SMILES

C(CC(=O)O)[C@@H](C(=O)N[C@@H](CSC(C(CC(=O)O)C(=O)O)C(=O)O)C(=O)NCC(=O)O)N

Canonical SMILES

C(CC(=O)O)C(C(=O)NC(CSC(C(CC(=O)O)C(=O)O)C(=O)O)C(=O)NCC(=O)O)N

Origin of Product

United States

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